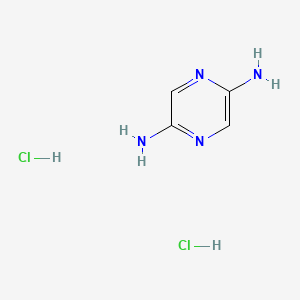

Pyrazine-2,5-diamine dihydrochloride

Description

Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0; molecular formula: C₄H₈Cl₂N₄) is a pyrazine derivative with two amine groups at the 2 and 5 positions, forming a dihydrochloride salt. It is commonly used in coordination chemistry and pharmaceutical research due to its ability to act as a ligand or intermediate. Key properties include a boiling point of 372.1°C at 760 mmHg, though data on melting point, solubility, and log Pow remain unavailable . Commercial samples are available at 95–97% purity, with hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Properties

IUPAC Name |

pyrazine-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.2ClH/c5-3-1-7-4(6)2-8-3;;/h1-2H,(H2,6,7)(H2,5,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKJUORFNIUYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

2,6-Pyrazinediamine (CAS: 41536-80-5; C₄H₆N₄)

- Structural Difference : Amine groups at 2 and 6 positions instead of 2 and 3.

- Impact : Altered symmetry may reduce chelation efficiency with metals compared to 2,5-diamine derivatives.

- Purity : 97% .

Pyrazine-2,5-diyldimethanol (pyzdmH₂)

- Structural Difference: Methanol substituents replace amine groups.

- Applications : Used to synthesize coordination polymers with Cu, Zn, and Cd. Forms stable crystals (melting point: 77–80°C) via NaBH₄ reduction of dimethyl pyrazine-2,5-dicarboxylate .

- Analysis : Characterized via NMR, IR, and X-ray crystallography .

2,5-Dimethylpyrazine (CAS: 123-32-0; C₆H₈N₂)

Diamine Salts and Heterocyclic Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7; C₅H₁₃N₃O·(HCl)₂)

- Structural Difference : Contains an amide group and a five-carbon chain.

1-(3,5-Dichlorophenyl)piperazine Dihydrochloride (CAS: 76835-16-0; C₁₀H₁₂Cl₂N₂·2HCl)

- Structural Difference : Piperazine ring with dichlorophenyl substituent.

- Applications: Potential use in neuropharmacology due to structural similarity to piperazine-based drugs .

Toluene-2,5-diamine Dihydrochloride

Piperazine Derivatives

Piperazine-2,3-dicarboxylic Acid Derivatives

- Structural Difference : Six-membered ring with two nitrogen and two carboxylic acid groups.

- Applications : Act as dual antagonists of NMDA and GluK1 receptors in neurological research .

(2S,5R)-2,5-Dimethyl-1-(phenylmethyl)piperazine Dihydrochloride

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.